molecular formula C8H7FO3 B050020 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone CAS No. 117902-14-4

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone

Cat. No. B050020
CAS RN: 117902-14-4
M. Wt: 170.14 g/mol
InChI Key: YFRRHNKVHQCDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-fluoro-2,6-dihydroxyacetophenone or FDHA and has a molecular formula of C8H7FO3.

Mechanism Of Action

The mechanism of action of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and proteins, including tyrosinase and β-amyloid.
Biochemical and Physiological Effects
Studies have shown that 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has various biochemical and physiological effects. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is its high stability, which makes it ideal for use in various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone. One of the main areas of research is in the development of new drugs based on this compound. Another area of research is in the investigation of the molecular mechanisms underlying its pharmacological effects. Additionally, more research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has shown promising results in various areas of scientific research. Its potential applications in the treatment of diseases and its various biochemical and physiological effects make it an important area of study for future research.

Synthesis Methods

The synthesis of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 3-fluorocatechol is acylated with acetyl chloride in the presence of aluminum chloride as a catalyst. This method has been widely used due to its simplicity and high yield.

Scientific Research Applications

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

117902-14-4

Product Name

1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(3-fluoro-2,6-dihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7FO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3

InChI Key

YFRRHNKVHQCDQJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1O)F)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1O)F)O

synonyms

Ethanone, 1-(3-fluoro-2,6-dihydroxyphenyl)-

Origin of Product

United States

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